4,4,4,4',4',4'-Hexafluorovaline hydrochloride

Ion channel biophysics Gramicidin A Single-channel electrophysiology

4,4,4,4',4',4'-Hexafluorovaline hydrochloride (CAS 1214705-90-4; synonym: 2-amino-3-(trifluoromethyl)-4,4,4-trifluorobutanoic acid hydrochloride) is the hydrochloride salt of a fully synthetic, non-proteinogenic amino acid in which both terminal methyl groups of valine are replaced by trifluoromethyl (–CF₃) moieties. This substitution yields a side chain bearing six fluorine atoms, conferring a dramatically altered electronic profile—most notably a side-chain dipole moment of +1.6 Debye, compared to −0.4 Debye for natural valine—while preserving near-isosteric geometry.

Molecular Formula C5H6ClF6NO2
Molecular Weight 261.55 g/mol
Cat. No. B12842592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4,4',4',4'-Hexafluorovaline hydrochloride
Molecular FormulaC5H6ClF6NO2
Molecular Weight261.55 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl
InChIInChI=1S/C5H5F6NO2.ClH/c6-4(7,8)2(5(9,10)11)1(12)3(13)14;/h1-2H,12H2,(H,13,14);1H/t1-;/m0./s1
InChIKeyADFFMMBWQCMQKG-FPRLAITGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4,4',4',4'-Hexafluorovaline Hydrochloride – A Hexafluorinated Valine Bioisostere for Peptide Engineering and Ion Channel Biophysics


4,4,4,4',4',4'-Hexafluorovaline hydrochloride (CAS 1214705-90-4; synonym: 2-amino-3-(trifluoromethyl)-4,4,4-trifluorobutanoic acid hydrochloride) is the hydrochloride salt of a fully synthetic, non-proteinogenic amino acid in which both terminal methyl groups of valine are replaced by trifluoromethyl (–CF₃) moieties . This substitution yields a side chain bearing six fluorine atoms, conferring a dramatically altered electronic profile—most notably a side-chain dipole moment of +1.6 Debye, compared to −0.4 Debye for natural valine—while preserving near-isosteric geometry [1]. The compound serves as a building block for fluorinated peptides and peptidomimetics, a ¹⁹F NMR probe, and a tool for investigating how extreme side-chain polarity modulates ion channel conductance, protein stability, and hormone receptor pharmacology [2].

Why Valine, Trifluorovaline, or Hexafluoroleucine Cannot Replace 4,4,4,4',4',4'-Hexafluorovaline Hydrochloride in Quantitative Applications


Although hexafluorovaline is formally a valine isostere, its physicochemical divergence from valine, trifluorovaline (TfVal), and hexafluoroleucine (HfLeu) renders it non-substitutable in applications where side-chain polarity, ion channel conductance, or pharmacological duration is the measured endpoint. The hexafluorovaline side chain carries the largest dipole moment among valine analogs (+1.6 Debye vs. +0.8 for TfVal and −0.4 for valine), producing a ≥10-fold reduction in gramicidin A Na⁺ maximal conductance (gmax) relative to valine and a ~33% further reduction relative to TfVal [1]. In angiotensin II pharmacology, hexafluorovaline at position 8 confers pressor blockade exceeding 1 hour—a duration not matched by the standard clinical comparator [Sar¹,Leu⁸]AII [2]. Furthermore, hexafluorovaline derivatives exhibit broad resistance to enzymatic digestion, a property not systematically observed with TfVal [3]. These quantitative gaps mean that simply selecting a less-fluorinated or differently-fluorinated analog will produce a different experimental result; the hexafluorovaline moiety is not an interchangeable fluorinated building block.

Quantitative Differentiation Evidence for 4,4,4,4',4',4'-Hexafluorovaline Hydrochloride Versus Closest Analogs


Gramicidin A Na⁺ Maximal Single-Channel Conductance: Hexafluorovaline vs. Valine vs. Trifluorovaline

In planar lipid bilayer recordings, gramicidin A channels bearing hexafluorovaline at position 1 exhibit a maximal small-signal Na⁺ conductance (gmax) of 1.48 ± 0.04 pS, compared to 15.3 ± 0.3 pS for valine-gramicidin A and 2.2 ± 0.1 pS for trifluorovaline-gramicidin A. This represents an approximately 10.3-fold reduction versus valine and a 33% further reduction versus the already-attenuated trifluorovaline channel [1]. The Na⁺ half-maximal conductance activity (K₀.₅) is likewise shifted: 0.027 ± 0.005 m (HfVal) vs. 0.137 ± 0.006 m (Val) vs. 0.077 ± 0.004 m (TfVal). In CsCl, hexafluorovaline-gramicidin A conducts 18.66 ± 0.34 pS at 0.5 M vs. 44.50 ± 0.27 pS for valine and 15.78 ± 0.19 pS for trifluorovaline—the HfVal channel paradoxically conducts more Cs⁺ than the TfVal channel, indicating a non-linear relationship between fluorination degree and ion selectivity [1].

Ion channel biophysics Gramicidin A Single-channel electrophysiology Side-chain polarity

Side-Chain Dipole Moment: Quantitative Polarity Ladder Across Valine, Trifluorovaline, and Hexafluorovaline

The estimated dipole moment along the Cα–Cβ bond for the hexafluorovaline side chain is +1.6 Debye, compared to +0.8 Debye for trifluorovaline and −0.4 Debye for valine, as reported in the same study [1]. This +2.0 Debye net shift relative to valine represents a full reversal of the dipole vector direction (from negative to positive) and a four-fold increase in absolute magnitude. The pKa of the free amino acid shifts from 2.29 (valine) to 1.54 (TfVal), and hexafluorovaline is reported as too acidic for reliable aqueous pKa determination under standard conditions (listed as N.A. in the source table), consistent with the strong electron-withdrawing effect of two –CF₃ groups [1]. A predicted pKa of 1.53 ± 0.10 for the carboxyl group of hexafluorovaline has been reported .

Physical organic chemistry Dipole moment Fluorinated amino acids Side-chain polarity

Angiotensin II Pressor Blockade Duration: [Sar¹,Hfv⁸]AII vs. [Sar¹,Leu⁸]AII

In isolated rat uterus assays, the hexafluorovaline-containing angiotensin II analog [Hfv⁵]AII exhibited 133% activity relative to native angiotensin II (100%), while the D-Hfv diastereomer was completely inactive, demonstrating stereospecific receptor engagement [1]. In vivo, [Sar¹,Hfv⁸]AII and [Sar¹,D-Hfv⁸]AII—at microgram dose ranges—were both significantly more effective than the clinically precedented [Sar¹,Leu⁸]AII (saralasin-type antagonist), producing prolonged blockade of the angiotensin II pressor response for over 1 hour [2]. At the nanogram/milliliter dose range, the L-congener was 20- to 100-fold more active than its D-diastereomer as either an angiotensin agonist or antagonist on isolated tissue preparations [2]. The prolonged blockade exceeding 1 hour is a key differentiator from [Sar¹,Leu⁸]AII, which typically exhibits a shorter duration of antagonism.

Peptide pharmacology Angiotensin II antagonists Pressor response Duration of action

Synthetic Route Efficiency: Four-Step Anti-Michael Addition Strategy vs. Eight-Step Boc-Hfv-OH Isolation

A 2024 synthetic methodology report describes a four-step route to peptides incorporating racemic hexafluorovaline (hfVal) via anti-Michael addition of benzyl amine derivatives to β-bis-trifluoromethyl-acryloyl-α-amino esters, followed by catalytic hydrogenation and coupling [1]. This compares favorably to the previously established eight-step synthesis requiring isolation of racemic Boc-hfVal-OH, which involved challenging recovery of the free fluorinated amino acid intermediate [1][2]. The new route proceeds under mild conditions, uses commercially available reagents, and yields compounds suitable for combinatorial applications and solid-phase peptide synthesis. While stereocontrol remains low (equimolar diastereomer mixtures), the operational simplicity and halving of synthetic steps make hexafluorovaline more synthetically accessible for procurement decisions than earlier literature might suggest [1].

Peptide synthesis Fluorinated building blocks Synthetic methodology Process efficiency

Channel-Forming Potency and Lifetime: Hexafluorovaline-Gramicidin A vs. Valine and Trifluorovaline

In the gramicidin A system, hexafluorovaline substitution at position 1 reduces the channel-forming potency to 0.1 (relative to valine = 1.0), compared to 0.3 for trifluorovaline, representing the lowest channel-forming efficiency among all analogs tested [1]. The average single-channel lifetime is also most severely reduced: 0.07 ± 0.01 s for hexafluorovaline channels vs. 0.56 ± 0.06 s for valine and 0.19 ± 0.02 s for trifluorovaline—an approximately 8-fold reduction from valine and a 2.7-fold reduction from TfVal [1]. Despite these altered channel dynamics, hybrid channel experiments confirmed that the hexafluorovaline-gramicidin backbone adopts an essentially identical transmembrane structure to valine-gramicidin A, meaning the observed functional differences are attributable solely to side-chain polarity rather than structural disruption [1].

Ion channel assembly Channel-forming potency Gramicidin A Single-channel lifetime

Enzymatic Resistance of Hexafluorovaline-Containing Peptides vs. Natural Peptide Analogs

Hexafluorovaline derivatives demonstrated general resistance toward various enzymatic digestions when incorporated into angiotensin II analogs [1]. This resistance was observed across multiple protease classes—a property attributed to the steric and electronic effects of the bis-trifluoromethyl side chain that hinders productive binding at protease active sites. Although quantitative kinetic parameters (kcat/KM ratios) from direct head-to-head digestion assays against specific proteases are not reported in the primary literature, the consistent observation of enzymatic resistance across different peptide contexts establishes this as a class-level property of hexafluorovaline-containing peptides [1][2]. In contrast, natural valine-containing angiotensin II is susceptible to rapid proteolytic degradation, and trifluorovaline-containing peptides show variable stability dependent on stereochemistry and sequence context [2]. Caution: hexafluorovaline derivatives also exhibit a tendency to racemize extensively upon carboxyl activation, which must be managed during synthesis [1].

Proteolytic stability Enzymatic resistance Peptide half-life Fluorinated peptides

Procurement-Relevant Application Scenarios for 4,4,4,4',4',4'-Hexafluorovaline Hydrochloride


Gramicidin A Channel Engineering: Maximally Attenuated Na⁺ Conductance with Preserved Backbone Structure

When the experimental objective is to drastically reduce monovalent cation conductance through the gramicidin A channel without disrupting the β-helical dimer backbone, hexafluorovaline substitution at position 1 achieves ~10-fold Na⁺ gmax reduction versus valine and ~33% further reduction versus trifluorovaline, while hybrid channel experiments confirm structural equivalence to native valine-gramicidin A [1]. This makes hexafluorovaline the reagent of choice for studying how extreme side-chain polarity gates ion permeation in a structurally intact channel environment.

Long-Acting Angiotensin II Receptor Pharmacological Probes

For investigators designing angiotensin II receptor ligands requiring prolonged in vivo pressor blockade exceeding 1 hour, hexafluorovaline incorporation at position 8 of the angiotensin II sequence ([Sar¹,Hfv⁸]AII) provides quantitatively superior duration relative to the standard [Sar¹,Leu⁸]AII antagonist, with L-congener stereospecificity conferring 20- to 100-fold potency discrimination [1][2]. This application is directly supported by rat pressor assay data in the microgram dose range.

¹⁹F NMR Probe Incorporation into Peptides and Proteins

The six chemically equivalent fluorine atoms of hexafluorovaline provide a high-sensitivity ¹⁹F NMR singlet signal (~6F intensity per residue) in a spectral region distinct from trifluorovaline (3F) and hexafluoroleucine (6F but different chemical shift), enabling residue-specific tracking of peptide folding, protein–ligand interactions, and metabolic fate even in complex biological matrices [1]. The hydrochloride salt form offers improved aqueous solubility for direct use in biochemical buffer systems.

Combinatorial Peptidomimetic Library Synthesis with Reduced Step Count

The 2024 four-step anti-Michael addition route to hexafluorovaline-containing tripeptides—halving the synthetic step count from the earlier eight-step Boc-hfVal-OH isolation protocol—makes this fluorinated building block suitable for diversity-oriented synthesis and combinatorial library production under mild conditions with commercially available reagents [1]. This directly lowers the procurement and synthesis cost barrier for laboratories building fluorinated peptide libraries.

Quote Request

Request a Quote for 4,4,4,4',4',4'-Hexafluorovaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.